molecular formula C9H17NO2S B12978356 3-(Methyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid

3-(Methyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid

Cat. No.: B12978356
M. Wt: 203.30 g/mol
InChI Key: SUGZYFSLBBUSDW-UHFFFAOYSA-N
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Description

3-(Methyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is an organic compound that features a thiopyran ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The resulting intermediate is then hydrolyzed and decarboxylated to form the thiopyran ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The sulfur atom in the thiopyran ring can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-4H-thiopyran-4-one: A related compound with a similar thiopyran ring structure.

    Methyl 2-((tetrahydro-2H-thiopyran-4-yl)amino)acetate: Another compound featuring the thiopyran ring and an amino group.

    3-Methyl-2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid: A structurally similar compound with a different side chain.

Uniqueness

3-(Methyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is unique due to the presence of both the thiopyran ring and the propanoic acid group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

3-[methyl(thian-4-yl)amino]propanoic acid

InChI

InChI=1S/C9H17NO2S/c1-10(5-2-9(11)12)8-3-6-13-7-4-8/h8H,2-7H2,1H3,(H,11,12)

InChI Key

SUGZYFSLBBUSDW-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)O)C1CCSCC1

Origin of Product

United States

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